Pep2-EVKI
Pep2-EVKI
Selective peptide inhibitor of GluR2 subunit (at the C-terminal PDZ site) binding to PICK1, which does not have an effect on binding of GluA2 to GRIP or ABP, and does not increase AMPA current amplitude or affect long term depression (LTD).
Brand Name:
Vulcanchem
CAS No.:
1315378-67-6
VCID:
VC0549443
InChI:
InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Molecular Formula:
C62H95N13O19
Molecular Weight:
1326.51
Pep2-EVKI
CAS No.: 1315378-67-6
Peptides
VCID: VC0549443
Molecular Formula: C62H95N13O19
Molecular Weight: 1326.51
Purity: >98%
CAS No. | 1315378-67-6 |
---|---|
Product Name | Pep2-EVKI |
Molecular Formula | C62H95N13O19 |
Molecular Weight | 1326.51 |
IUPAC Name | (2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
Standard InChI | InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1 |
Standard InChIKey | KGQYILLVACJAQP-XMCCVONBSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Appearance | White lyophilised solid |
Description | Selective peptide inhibitor of GluR2 subunit (at the C-terminal PDZ site) binding to PICK1, which does not have an effect on binding of GluA2 to GRIP or ABP, and does not increase AMPA current amplitude or affect long term depression (LTD). |
Purity | >98% |
Sequence | YNVYGIEEVKI |
Storage | -20°C |
PubChem Compound | 90479809 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume